molecular formula C13H11N3OS B14637505 N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide CAS No. 54167-97-4

N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide

Cat. No.: B14637505
CAS No.: 54167-97-4
M. Wt: 257.31 g/mol
InChI Key: JNXAHZYJCHQTJG-UHFFFAOYSA-N
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Description

N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide typically involves the cyclization and condensation of haloketones with thioamide . One common method includes the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . This approach is favored for its efficiency and high yield.

In an industrial setting, the synthesis may involve the use of large-scale reactors and optimized reaction conditions to ensure consistency and purity of the final product. The reaction conditions often include controlled temperature, pressure, and the use of specific catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, such as Raf kinases, and may act as a dual inhibitor of insulin-like growth factor receptor and epidermal growth factor receptor . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

54167-97-4

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide

InChI

InChI=1S/C13H11N3OS/c1-9(17)14-12-11(10-5-3-2-4-6-10)15-13-16(12)7-8-18-13/h2-8H,1H3,(H,14,17)

InChI Key

JNXAHZYJCHQTJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C2N1C=CS2)C3=CC=CC=C3

Origin of Product

United States

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